molecular formula C11H15ClN4 B3088535 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride CAS No. 1185319-31-6

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride

Cat. No.: B3088535
CAS No.: 1185319-31-6
M. Wt: 238.72 g/mol
InChI Key: RPXRNHFLOKUTNC-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride is a heterocyclic organic compound featuring a nicotinonitrile core linked to a 3-aminopiperidine moiety. Its molecular formula is C₁₁H₁₅ClN₄, with a molecular weight of 238.72 g/mol (). The compound’s structure includes a pyridine ring substituted with a nitrile group at position 2 and a piperidine ring bearing an amino group at position 2. This configuration facilitates interactions with biological targets, particularly dipeptidyl peptidase-4 (DPP-4), as observed in molecular docking studies ().

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15;/h1,3,5,10H,2,4,6,8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXRNHFLOKUTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, where suitable amine precursors react with the piperidine ring.

    Nicotinonitrile Attachment: The nicotinonitrile moiety is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with nicotinonitrile under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oximes or nitrile oxides.

    Reduction: Primary amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary applications of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride is as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are important for insulin secretion and glucose homeostasis. Inhibitors of this enzyme are vital in managing type 2 diabetes mellitus. Studies have shown that compounds with similar structures exhibit significant DPP-IV inhibitory activity, enhancing insulin secretion and reducing glucagon levels .

Neuroprotective Effects

Additionally, compounds derived from nicotinonitriles, including this compound, have been investigated for their neuroprotective properties. Research indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit neuroinflammation and oxidative stress .

Anticancer Activity

Nicotinonitriles have also been explored for their anticancer properties. The structural features of this compound suggest it may act as an inhibitor of various protein kinases involved in cancer progression. This aspect aligns with the broader category of nicotinonitriles that have shown promise as anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available nicotinic acid derivatives.
  • Reagents : Common reagents include phosphorus pentoxide or diphosphorus tetraiodide for nitrile formation.
  • Yield Optimization : Various methods have been developed to optimize yields, including microwave-assisted synthesis which has shown improved efficiency and reduced reaction times .

Case Study 1: DPP-IV Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the DPP-IV inhibitory activity of several nicotinonitrile derivatives, including this compound. The compound demonstrated a significant reduction in blood glucose levels in animal models, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of nicotinonitrile derivatives in models of neurodegeneration. The study found that these compounds could reduce markers of inflammation and oxidative stress in neuronal cells, suggesting a mechanism that could be harnessed for therapeutic development against Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(S)-Alogliptin Hydrochloride

Molecular Formula : C₁₈H₂₁N₅O₂·HCl ()
Key Differences :

  • Alogliptin incorporates a benzyl group and a dihydropyrimidinedione ring, absent in the target compound.
  • The 3-aminopiperidine group in the target compound is replaced with a 3-aminopiperidin-1-yl moiety attached to a methylene bridge in Alogliptin.

Functional Implications :

  • Alogliptin demonstrated a binding energy of −330.8 kJ/mol with DPP-4, significantly lower (more favorable) than other analogues, attributed to interactions with residues Tyr631, Glu206, and Trp629 ().
2-(4-Amino-1-piperidinyl)nicotinonitrile Hydrochloride

Molecular Formula : C₁₁H₁₅ClN₄ ()
Key Differences :

  • Positional isomerism: The amino group is at position 4 on the piperidine ring instead of position 3.

Functional Implications :

  • Positional changes may alter hydrogen-bonding patterns and steric interactions with DPP-4. No direct binding energy data is available, but structural similarity suggests comparable but distinct activity profiles.
(S)-2-(3-Aminopyrrolidin-1-yl)nicotinonitrile Hydrochloride

CAS : 1269407-34-2 ()
Key Differences :

  • The piperidine ring (6-membered) is replaced with pyrrolidine (5-membered).

Functional Implications :

Binding Affinities and Molecular Interactions

Table 1: Comparative Binding Energies and Residue Interactions

Compound Binding Energy (kJ/mol) Key Residue Interactions
2-(3-Aminopiperidin-1-yl)nicotinonitrile HCl Not reported Tyr547, Glu206
(S)-Alogliptin HCl −330.8 Tyr631, Glu206, Trp629
Sitagliptin (Control) −330.8 Tyr547, Glu205, Tyr631

Key Findings :

  • The target compound’s interaction with Tyr547 and Glu206 aligns with DPP-4 inhibition mechanisms but lacks the additional stabilization from Trp629 seen in Alogliptin, which correlates with lower binding energy (higher affinity) .

Key Insights :

  • Limited toxicity data for the target compound necessitate precautionary measures akin to structurally related piperidine derivatives .

Biological Activity

2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride, also known by its CAS number 1185319-31-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a nitrile group attached to a nicotinic structure, which suggests a diverse range of pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and neurotransmitter regulation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other neurological functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into the biological efficacy of this compound. For instance:

  • Antidiabetic Potential : Research indicates that compounds containing the aminopiperidine moiety can act as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. This suggests that this compound may also possess similar properties .
  • Antimycobacterial Activity : Some derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, indicating that this compound could be investigated for its potential in treating tuberculosis .

Case Studies

  • DPP-4 Inhibition : A study highlighted the effectiveness of various aminopiperidine derivatives as DPP-4 inhibitors. The presence of the piperidine ring was crucial for enhancing the binding affinity to the enzyme, which is significant for managing diabetes .
  • Neuropharmacological Effects : Another investigation focused on compounds similar to this compound and their effects on neurotransmitter systems. The findings suggested potential anxiolytic and antidepressant-like effects, warranting further exploration into their mechanisms .

Data Table

PropertyValue/Description
Chemical NameThis compound
CAS Number1185319-31-6
Molecular FormulaC11H14ClN3
Biological TargetsDPP-4, neurotransmitter receptors
Potential ApplicationsAntidiabetic, antimicrobial, neuropharmacological

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride
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2-(3-Aminopiperidin-1-yl)nicotinonitrile hydrochloride

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